5-[(4-chlorophenyl)thio]-3-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2(3H)-one
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Overview
Description
5-[(4-chlorophenyl)thio]-3-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2(3H)-one is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)thio]-3-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2(3H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorothiophenol with 3-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2(3H)-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)thio]-3-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-[(4-chlorophenyl)thio]-3-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)thio]-3-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2(3H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin share the thiazole ring structure and exhibit diverse biological activities.
Pyrazole Derivatives: These compounds, such as hydrazine-coupled pyrazoles, also show significant pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
5-[(4-chlorophenyl)thio]-3-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2(3H)-one stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C17H14ClNO3S3 |
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Molecular Weight |
412.0 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-3-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-one |
InChI |
InChI=1S/C17H14ClNO3S3/c1-11-3-9-14(10-4-11)25(21,22)15-16(24-17(20)19(15)2)23-13-7-5-12(18)6-8-13/h3-10H,1-2H3 |
InChI Key |
VEKDRKJXHWURLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=O)N2C)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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